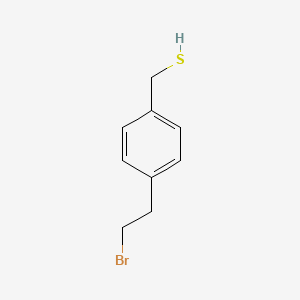

(4-(2-Bromoethyl)phenyl)methanethiol

Description

(4-(2-Bromoethyl)phenyl)methanethiol (CAS: Not explicitly provided; structure: C₉H₁₁BrS) is an organosulfur compound featuring a benzene ring substituted with a methanethiol (-CH₂SH) group at the para position and a 2-bromoethyl (-CH₂CH₂Br) moiety.

For instance, describes the synthesis of bromoethyl aromatic intermediates via phosphine-mediated bromination (e.g., using PPh₃ and triethylamine), which could be adapted to introduce the thiol group .

Applications: The compound’s dual functionality enables roles in bioconjugation (e.g., as a linker in biotinylated ligands, as seen in ) and surface chemistry (e.g., self-assembled monolayers (SAMs) on gold) .

Properties

Molecular Formula |

C9H11BrS |

|---|---|

Molecular Weight |

231.15 g/mol |

IUPAC Name |

[4-(2-bromoethyl)phenyl]methanethiol |

InChI |

InChI=1S/C9H11BrS/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,5-7H2 |

InChI Key |

PAKDQHYZYGYITN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCBr)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Bromoethyl)phenyl)methanethiol typically involves the bromination of a suitable precursor, such as (4-(2-Hydroxyethyl)phenyl)methanethiol, followed by substitution reactions. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions . The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform, with the addition of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of (4-(2-Bromoethyl)phenyl)methanethiol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Bromoethyl)phenyl)methanethiol undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as thiols, amines, and alkoxides.

Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the bromo group, yielding the corresponding ethyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium thiolate, sodium amide, and potassium tert-butoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Nucleophilic Substitution: Products include substituted phenylmethanethiols with various functional groups.

Oxidation: Major products are sulfoxides and sulfones.

Reduction: The primary product is the ethyl-substituted phenylmethanethiol.

Scientific Research Applications

(4-(2-Bromoethyl)phenyl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(2-Bromoethyl)phenyl)methanethiol involves its ability to undergo nucleophilic substitution reactions, where the bromoethyl group is replaced by various nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the bromo group, which makes the carbon atom more susceptible to nucleophilic attack. The methanethiol group can also participate in redox reactions, contributing to the compound’s versatility in chemical transformations.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with (4-(2-Bromoethyl)phenyl)methanethiol:

Reactivity and Functional Group Analysis

Thiol Group (-SH) vs. Other Functional Groups

- (4-(2-Bromoethyl)phenyl)methanethiol : The thiol group enables strong chemisorption on gold surfaces (SAM formation) and participation in disulfide bonds. Compared to hydroxyl (-OH) or pyridyl (-C₅H₄N) groups (e.g., in PPMT), the thiol offers higher surface binding affinity but lower coordination versatility in metal-organic frameworks (MOFs) .

- [4-(tert-butyl)phenyl]methanethiol: The bulky tert-butyl group sterically hinders nucleophilic reactions but enhances monolayer stability on surfaces .

Bromoethyl (-CH₂CH₂Br) vs. Other Halogenated Chains

- The bromoethyl group acts as a leaving group in nucleophilic substitutions (e.g., SN2 reactions). In contrast, chlorinated analogues (e.g., 1-(2-bromoethyl)-4-chlorobenzene) are less reactive due to weaker C-Cl bonds .

- Compared to bromomethyl (-CH₂Br) derivatives (e.g., 4-(bromomethyl)benzaldehyde), the bromoethyl chain provides greater flexibility in cross-coupling reactions .

Physical and Spectroscopic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.